Bisphenol A dimethacrylate

Catalog No.
S596091
CAS No.
3253-39-2
M.F
C23H24O4
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A dimethacrylate

CAS Number

3253-39-2

Product Name

Bisphenol A dimethacrylate

IUPAC Name

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3

InChI Key

QUZSUMLPWDHKCJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C

Synonyms

2,2-di(4-methacryloxyphenyl)propane, Bis-DMA, bisphenol A dimethacrylate

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C

The exact mass of the compound Bisphenol A dimethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisphenol A dimethacrylate (CAS 3253-39-2) is a difunctional monomer recognized for the high mechanical strength, thermal stability, and chemical resistance it imparts to polymers. Its molecular structure features a rigid bisphenol A aromatic core flanked by two polymerizable methacrylate groups. This configuration facilitates the formation of highly crosslinked, durable thermoset polymers, making it a foundational component in formulations for dental composites, adhesives, and high-performance polymer concretes. Its properties are often benchmarked against other dimethacrylates like Bis-GMA, UDMA, and TEGDMA.

Substituting Bisphenol A dimethacrylate (BPA-DMA) with seemingly similar monomers like Bis-GMA, UDMA, or TEGDMA can lead to significant, detrimental changes in processability and final product performance. For instance, replacing BPA-DMA with the higher-viscosity Bis-GMA can impede handling and filler loading, while using a low-viscosity diluent like TEGDMA can compromise mechanical strength and increase water sorption, reducing the durability of the final cured material. These differences in viscosity, polymerization kinetics, and the resulting polymer network properties make one-to-one substitution impractical for achieving consistent, application-specific outcomes.

Lower Viscosity for Improved Handling and Formulation Compared to Bis-GMA

Bisphenol A dimethacrylate (often referred to as Bis-EMA or an analog) consistently demonstrates significantly lower viscosity than Bis-GMA, a critical factor for material processing and handling. The high viscosity of Bis-GMA (up to 1200 Pa·s) is attributed to strong hydrogen bonding from its hydroxyl groups, often necessitating the use of diluent monomers like TEGDMA. BPA-DMA lacks these hydroxyl groups, resulting in a much lower viscosity (e.g., 0.9 Pa·s for Bis-EMA), which allows for higher filler loading and easier formulation without compromising the mechanical properties as much as diluents can.

Evidence DimensionMonomer Viscosity (at room temperature)
Target Compound Data0.9 Pa·s (for Bis-EMA, a close analog without hydroxyl groups)
Comparator Or BaselineBis-GMA: ~200-1200 Pa·s
Quantified Difference>100x lower viscosity than Bis-GMA
ConditionsPure monomer viscosity measurements at or near room temperature, as reported in comparative studies of dental monomers.

Lower viscosity simplifies manufacturing and formulation, enabling higher filler content for enhanced mechanical properties and reducing the need for performance-compromising diluents.

Superior Hydrophobicity and Lower Water Sorption for Enhanced Durability

Polymers derived from BPA-DMA (as Bis-EMA) exhibit lower water sorption compared to those made from the more hydrophilic Bis-GMA and TEGDMA monomers. In a comparative study, the homopolymer of Bis-EMA showed a water sorption value of 31.4 µg/mm³, significantly lower than that of Bis-GMA (53.1 µg/mm³). High water sorption can lead to hydrolytic degradation, dimensional instability, and reduced mechanical integrity over time. The hydrophobic nature of the BPA-DMA backbone, lacking the hydroxyl groups found in Bis-GMA, contributes to this improved resistance to water ingress.

Evidence DimensionWater Sorption (ISO 4049)
Target Compound Data31.4 µg/mm³ (for Bis-EMA homopolymer)
Comparator Or BaselineBis-GMA homopolymer: 53.1 µg/mm³; TEGDMA homopolymer: 40.8 µg/mm³
Quantified Difference41% lower water sorption than Bis-GMA
ConditionsHomopolymers of each monomer were tested for water sorption according to ISO 4049 standards.

Lower water sorption is critical for the long-term stability and performance of materials in aqueous environments, such as dental restorations, leading to longer service life.

Contributes to Higher Flexural Modulus in Formulations vs. Aliphatic Alternatives

The rigid aromatic core of BPA-DMA contributes to a higher flexural modulus (stiffness) in the resulting polymer network compared to more flexible aliphatic dimethacrylates like TEGDMA. While TEGDMA is often added as a diluent, its inclusion can decrease the overall stiffness of the composite. For instance, homopolymers of Bis-GMA and Bis-EMA (a BPA-DMA analog) have lower flexural moduli on their own (1.6 GPa and 1.8 GPa, respectively) compared to TEGDMA (2.3 GPa), but in practical composite formulations, the rigid structure of the bisphenol-A core is essential for achieving high overall stiffness when combined with fillers. Formulations relying on the BPA-DMA backbone are crucial for applications requiring high rigidity and resistance to deformation under load.

Evidence DimensionFlexural Modulus (of homopolymer)
Target Compound Data1.8 GPa (for Bis-EMA)
Comparator Or BaselineTEGDMA: 2.3 GPa; Bis-GMA: 1.6 GPa
Quantified DifferenceHigher than Bis-GMA, indicating the contribution of the core structure to stiffness.
ConditionsThree-point bending test on photocured homopolymer specimens.

For structural applications, a higher flexural modulus ensures greater stiffness and dimensional stability, which is critical for load-bearing components and precision parts.

Formulating Water-Resistant Dental Composites and Adhesives

BPA-DMA is an excellent choice as a base monomer or co-monomer in dental restorative materials where long-term hydrolytic stability is paramount. Its inherent hydrophobicity leads to lower water sorption compared to Bis-GMA and TEGDMA-heavy formulations, minimizing degradation and enhancing the service life of the restoration.

High-Performance Polymer Concrete and Grouts

In construction and repair, BPA-DMA can be used to formulate polymer concretes and adhesives that require high compressive strength and stiffness. The rigid bisphenol A core contributes to a highly crosslinked, robust network, providing superior mechanical properties compared to systems based on more flexible aliphatic monomers.

Viscosity Modifier and Performance Enhancer in Bis-GMA Systems

Due to its significantly lower viscosity, BPA-DMA (as Bis-EMA) is effectively used to reduce the viscosity of highly viscous Bis-GMA resins. This allows for easier processing and higher filler loading, improving the final mechanical properties more effectively than using traditional, less rigid diluents like TEGDMA.

XLogP3

6.2

UNII

982O8255NE

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3253-39-2

Wikipedia

4,4'-isopropylidenediphenol dimethacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester: ACTIVE

Dates

Last modified: 08-15-2023

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